3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with two methyl groups and two keto groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione typically involves the reaction of 2-bromobenzoyl chloride with 1,4-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets in biological systems. The bromophenyl group is known to enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological membranes. The exact pathways and targets involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione
- 3-(2-Chlorophenyl)-1,4-dimethylpiperazine-2,5-dione
- 3-(2-Fluorophenyl)-1,4-dimethylpiperazine-2,5-dione
Uniqueness
3-(2-Bromophenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
3-(2-bromophenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H13BrN2O2/c1-14-7-10(16)15(2)11(12(14)17)8-5-3-4-6-9(8)13/h3-6,11H,7H2,1-2H3 |
InChI Key |
GKJHPNFVYDLORT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)C2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.